![molecular formula C9H16N2O B1144064 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride CAS No. 1251008-10-2](/img/structure/B1144064.png)

8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

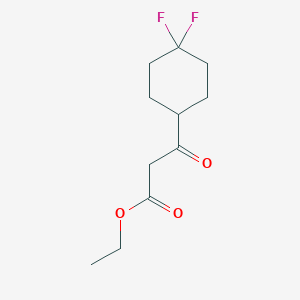

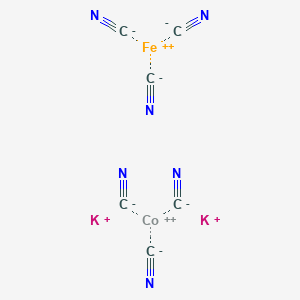

“8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride” is a compound with the molecular formula C9H17ClN2O . It has a molecular weight of 204.70 g/mol . The compound is also known by several other names, including 1251008-10-2, 2177263-82-8, and 2177266-26-9 .

Molecular Structure Analysis

The compound has a complex structure that includes a spirocyclic scaffold . The InChI string representation of the molecule is InChI=1S/C9H16N2O.ClH/c10-7-1-4-9(5-2-7)6-3-8(12)11-9;/h7H,1-6,10H2,(H,11,12);1H . The Canonical SMILES representation is C1CC2(CCC1N)CCC(=O)N2.Cl .

Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The topological polar surface area is 55.1 Ų . The exact mass is 204.1029409 g/mol, and the monoisotopic mass is also 204.1029409 g/mol .

Scientific Research Applications

Preparation of Biologically Active Compounds

A convenient synthesis of new 8-oxa-2-azaspiro [4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .

Mechanism of Action

While the exact mechanism of action for “8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride” is not specified, related 2,8-diazaspiro[4.5]decan-1-one derivatives have been described as selective TYK2/JAK1 inhibitors . Another study found that a series of 2,8-diazaspiro[4.5]decan-1-one derivatives acted as potent RIPK1 inhibitors .

Future Directions

The future research directions for “8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride” and related compounds could involve further exploration of their potential as selective inhibitors for various kinases . These compounds could have significant implications in the development of new therapeutic strategies.

properties

IUPAC Name |

8-amino-1-azaspiro[4.5]decan-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c10-7-1-4-9(5-2-7)6-3-8(12)11-9;/h7H,1-6,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAFUSBIDBYWHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1N)CCC(=O)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-N-methylbenzo[D]oxazol-2-amine](/img/structure/B1143981.png)

![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)

![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)